
2,5-Diisopropyl methyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisopropyl methyl cinnamate is an organic compound with the molecular formula C16H22O2. It is a derivative of cinnamic acid, characterized by the presence of two isopropyl groups attached to the phenyl ring and a methyl ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl methyl cinnamate can be synthesized through the Heck reaction, which involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is typically carried out in the presence of isopropyl alcohol as the solvent . Another method involves the esterification of 2,5-diisopropyl cinnamic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity of the final product . The use of recyclable catalysts and mild reaction conditions further enhances the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diisopropyl methyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2,5-Diisopropyl cinnamic acid.
Reduction: 2,5-Diisopropyl methyl cinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-Diisopropyl methyl cinnamate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.
Industry: Utilized in the production of cosmetics, particularly as a UV absorber in sunscreens.
Mécanisme D'action
The primary mechanism by which 2,5-Diisopropyl methyl cinnamate exerts its effects is through the absorption of ultraviolet light. The compound absorbs UV radiation and converts it into less harmful heat, thereby protecting the skin from UV-induced damage . In antimicrobial applications, it interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: Lacks the isopropyl groups, making it less hydrophobic.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Butyl cinnamate: Contains a butyl ester group, which increases its hydrophobicity.
Uniqueness
2,5-Diisopropyl methyl cinnamate is unique due to the presence of two isopropyl groups, which enhance its hydrophobicity and stability. This makes it particularly effective as a UV absorber in cosmetic formulations compared to its simpler counterparts .
Propriétés
Numéro CAS |
63600-28-2 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
methyl (E)-3-[2,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H22O2/c1-11(2)13-6-8-15(12(3)4)14(10-13)7-9-16(17)18-5/h6-12H,1-5H3/b9-7+ |
Clé InChI |
PABHEXWDYRTPBQ-VQHVLOKHSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C=C1)C(C)C)/C=C/C(=O)OC |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(C)C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


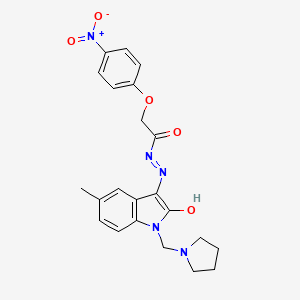
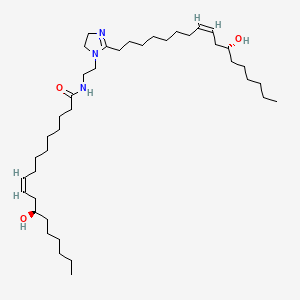


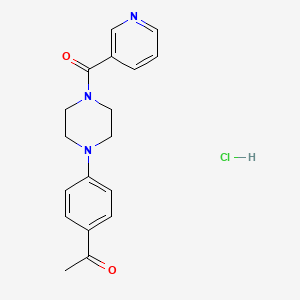
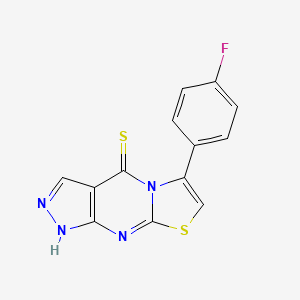
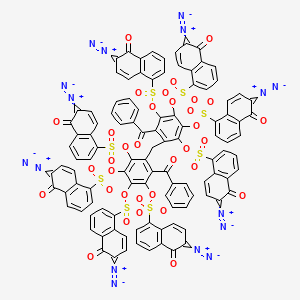


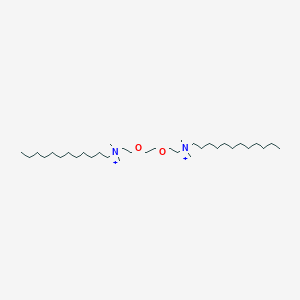


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)

